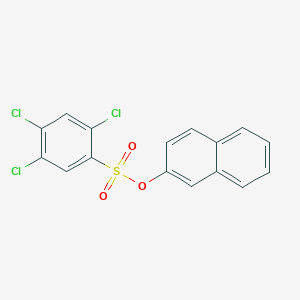

2-naphthyl 2,4,5-trichlorobenzenesulfonate

Description

2-Naphthyl 2,4,5-trichlorobenzenesulfonate is an ester derivative of 2,4,5-trichlorobenzenesulfonic acid, where the sulfonic acid group is esterified with 2-naphthol. The parent sulfonic acid derivatives, such as sodium and potassium salts (e.g., Sodium 2,4,5-trichlorobenzenesulfonate, CAS 53423-65-7 ), are well-documented, with applications ranging from antimicrobial agents to components in optical materials . The esterification with bulky aromatic groups like 2-naphthyl likely influences solubility, thermal stability, and reactivity compared to smaller esters or salts.

Properties

IUPAC Name |

naphthalen-2-yl 2,4,5-trichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl3O3S/c17-13-8-15(19)16(9-14(13)18)23(20,21)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACNFGAEKXILIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367644 | |

| Record name | ST50779484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6394-44-1 | |

| Record name | ST50779484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthyl 2,4,5-trichlorobenzenesulfonate typically involves the reaction of 2-naphthol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-naphthyl 2,4,5-trichlorobenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

Reduction: The chlorine atoms can be reduced to form the corresponding dechlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ethanolamine, or thiourea in solvents like ethanol or dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted naphthyl benzenesulfonates.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dechlorinated naphthyl benzenesulfonates.

Scientific Research Applications

2-naphthyl 2,4,5-trichlorobenzenesulfonate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-naphthyl 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine atoms and naphthyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Functional and Structural Insights

- Aromatic vs. Alkyl Esters: Bulky aromatic esters (e.g., phenyl, naphthyl) likely reduce water solubility but enhance thermal stability compared to alkyl esters like cyanomethyl .

- Anion Role in Materials: The 2,4,5-trichlorobenzenesulfonate anion in stilbazolium derivatives improves nonlinear optical performance, suggesting its utility in photonic devices .

- Antimicrobial Activity : Chlorine substitution patterns in sulfonates correlate with efficacy against microbes, as seen in paint preservatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.